11-cis-3-Dehydroretinal

Übersicht

Beschreibung

“11-cis-3-Dehydroretinal” is a prevalent chromophore in all three domains of life . It is almost always found as 11-cis-retinal or its derivatives . It is a derivative metabolite of retinal belonging to the group of vitamin A2 as a retinaldehyde form .

Synthesis Analysis

The regeneration of 11-cis-retinoid in visual systems relies on a dark, enzymatically catalyzed isomerization process . The energy requirement for 11-cis-retinoid production from all-trans-precursors requires that the reaction take place at the oxidation level of retinol .

Molecular Structure Analysis

The molecular formula of “11-cis-3-Dehydroretinal” is CHO with an average mass of 282.420 Da and a monoisotopic mass of 282.198364 Da .

Chemical Reactions Analysis

Absorption of a photon by the chromophore of these systems results in an isomerization in which the cis-double bond at position 11 is converted to a trans-double bond . This 11-cis- to all-trans-retinal photoisomerization is a key event because the change in shape of the chromophore is transmitted to the opsin .

Physical And Chemical Properties Analysis

Spectroscopic analyses revealed that parietopsin with 11-cis 3-dehydroretinal has an absorption maximum at 570 nm . This is in approximate agreement with the wavelength (~560 nm) that produces the maximum rate of neural firing in pineal ganglion cells exposed to visible light .

Wissenschaftliche Forschungsanwendungen

Role in Photoreversibility

Visual pigments that employ r-opsins rely on photoreversibility of a stable meta state of the visual pigment and an independent photoisomerase . 11-cis-3-Dehydroretinal is involved in this process .

Involvement in De Novo Generation of Chromophore

Outside the vertebrate retina, no dark isomerase has been characterized except for isomerooxygenase (NinaB), which is involved in de novo generation of chromophore from carotenoids and xanthophylls in Drosophila . 11-cis-3-Dehydroretinal is a key component in this process .

Role in Retinoid Cycle

11-cis-3-Dehydroretinal is a key player in the retinoid cycle, which is essential for vision . The energy requirement for 11-cis-retinoid production from all-trans-precursors requires that the reaction take place at the oxidation level of retinol .

Role in Vitamin A Metabolism for Visual Function

Retinol Dehydrogenases (RDHs) in the Retinal Pigmented Epithelial (RPE) cells function as 11-cis-RDHs, which oxidize 11-cis-retinol to 11-cis-retinal . 11-cis-3-Dehydroretinal is involved in this process .

Role in Light Perception in Vertebrates

The most significant role of vitamin A in vision is to regenerate the visual chromophore of rhodopsin for receiving light . 11-cis-3-Dehydroretinal plays a crucial role in this process .

Safety And Hazards

Zukünftige Richtungen

The jawless vertebrate, lamprey, employs a system for color opponency that differs from that described previously in jawed vertebrates . From a physiological viewpoint, we propose an evolutionary insight, the emergence of pineal “one-cell system” from the ancestral “multiple (two)-cell system,” showing the opposite evolutionary direction to that of the ocular color opponency .

Eigenschaften

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVWXUULMZJKD-IOUUIBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-cis-3-Dehydroretinal | |

CAS RN |

41470-05-7 | |

| Record name | 3-Dehydroretinal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041470057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DEHYDRORETINAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17501ZO99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

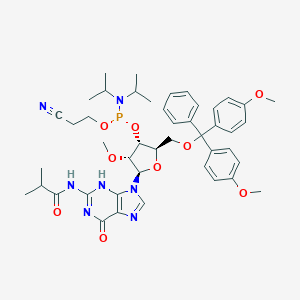

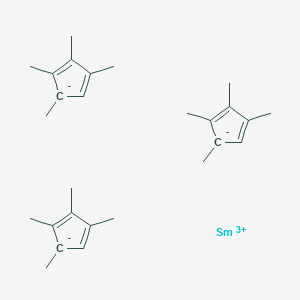

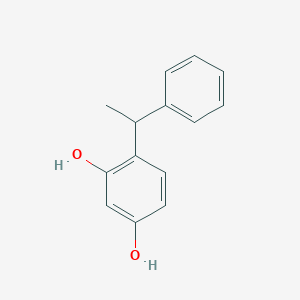

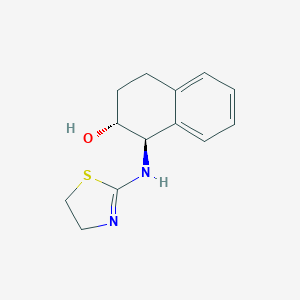

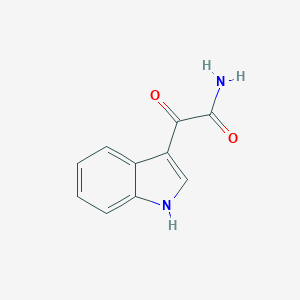

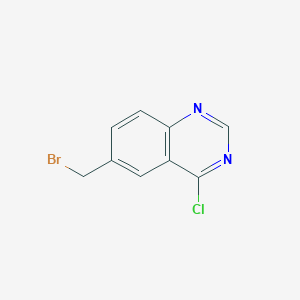

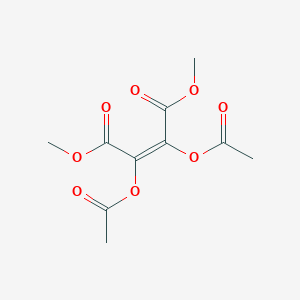

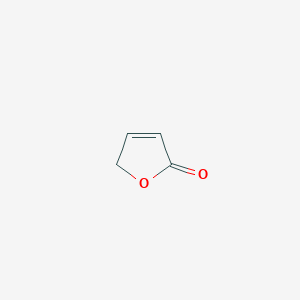

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

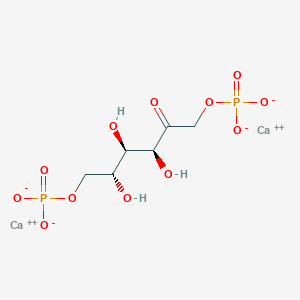

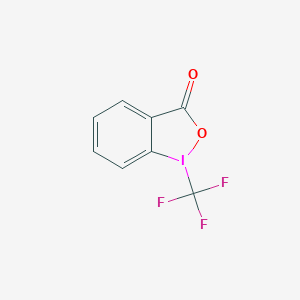

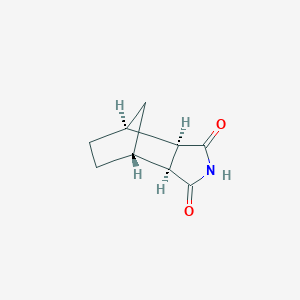

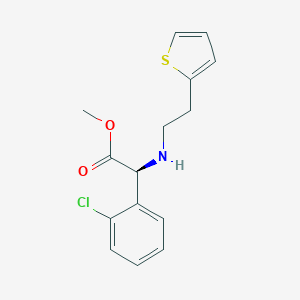

Feasible Synthetic Routes

Q & A

Q1: What is the role of 11-cis-3-dehydroretinal in vision?

A1: 11-cis-3-dehydroretinal serves as the chromophore in a type of visual pigment called porphyropsin. [, ] This molecule is particularly relevant in aquatic environments. Similar to how 11-cis-retinal forms rhodopsin, 11-cis-3-dehydroretinal binds to opsin proteins in photoreceptor cells. Upon absorbing light, it isomerizes to the all-trans form, initiating the visual transduction cascade. This process ultimately leads to the perception of light.

Q2: How does the use of 11-cis-3-dehydroretinal differ between species and environments?

A2: The choice between 11-cis-retinal and 11-cis-3-dehydroretinal for visual pigment formation appears linked to ecological factors, particularly the spectral properties of light in different habitats. [, , ] For instance, some freshwater fish and crustaceans like crayfish (Procambarus clarkii) utilize 11-cis-3-dehydroretinal in their porphyropsin system. [, ] This adaptation likely allows them to maximize visual sensitivity in environments dominated by blue-green light.

Q3: Can you elaborate on the research techniques used to study 11-cis-3-dehydroretinal and visual pigments?

A3: Researchers employ a combination of techniques to investigate 11-cis-3-dehydroretinal and its role in vision. High-pressure liquid chromatography (HPLC) enables the separation and quantification of retinal isomers, including 11-cis-3-dehydroretinal, within eye extracts. [] Microspectrophotometry allows for the in vivo analysis of light absorption by single photoreceptors, providing insights into the spectral properties of visual pigments. [, ] Additionally, fluorescence techniques like microspectrofluorometry are used to study the different states of visual pigments, such as metarhodopsin, and their fluorescence properties. [] These methods help researchers unravel the complex mechanisms of vision and the adaptations of visual pigments to different light environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)